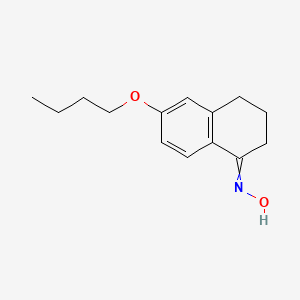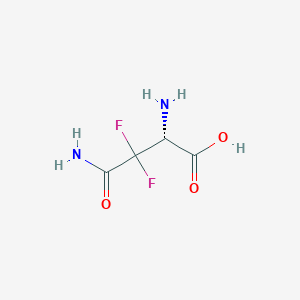![molecular formula C12H17NO3S B14483063 3-Hydroxy-2-[(2-hydroxyethyl)sulfanyl]-N-phenylbutanamide CAS No. 65907-98-4](/img/structure/B14483063.png)
3-Hydroxy-2-[(2-hydroxyethyl)sulfanyl]-N-phenylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-2-[(2-hydroxyethyl)sulfanyl]-N-phenylbutanamide is an organic compound that features both hydroxyl and sulfanyl functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-[(2-hydroxyethyl)sulfanyl]-N-phenylbutanamide typically involves the reaction of a suitable precursor with 2-aminoethane-1-thiol and 2-aminoethan-1-ol. The reaction is carried out in toluene under reflux conditions with a Dean–Stark trap to remove water formed during the reaction . The structure of the synthesized compound is confirmed using NMR and mass spectrometry techniques.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxy-2-[(2-hydroxyethyl)sulfanyl]-N-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like thiolates or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as ketones or aldehydes.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of substituted derivatives with different functional groups.
Applications De Recherche Scientifique
3-Hydroxy-2-[(2-hydroxyethyl)sulfanyl]-N-phenylbutanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-Hydroxy-2-[(2-hydroxyethyl)sulfanyl]-N-phenylbutanamide involves its interaction with specific molecular targets and pathways. The hydroxyl and sulfanyl groups play a crucial role in its reactivity and interactions with biological molecules. The compound can act as a nucleophile, participating in various biochemical reactions and potentially inhibiting certain enzymes or pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiodiglycol: A diol with a sulfur atom replacing a methylene group, used as a solvent and antineoplastic agent.
3-[(2-Hydroxyethyl)sulfanyl]propanoic acid: A compound with similar functional groups, used in various chemical applications.
Uniqueness
3-Hydroxy-2-[(2-hydroxyethyl)sulfanyl]-N-phenylbutanamide is unique due to its specific combination of hydroxyl and sulfanyl groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
65907-98-4 |
|---|---|
Formule moléculaire |
C12H17NO3S |
Poids moléculaire |
255.34 g/mol |
Nom IUPAC |
3-hydroxy-2-(2-hydroxyethylsulfanyl)-N-phenylbutanamide |
InChI |
InChI=1S/C12H17NO3S/c1-9(15)11(17-8-7-14)12(16)13-10-5-3-2-4-6-10/h2-6,9,11,14-15H,7-8H2,1H3,(H,13,16) |
Clé InChI |
JGWSPQSJGSCPCR-UHFFFAOYSA-N |
SMILES canonique |
CC(C(C(=O)NC1=CC=CC=C1)SCCO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


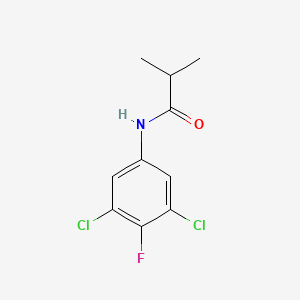
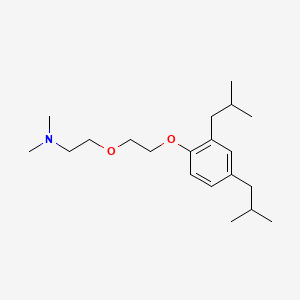
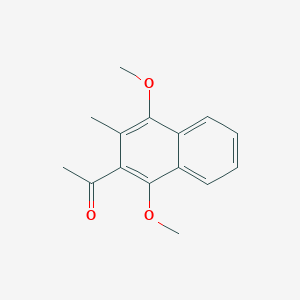


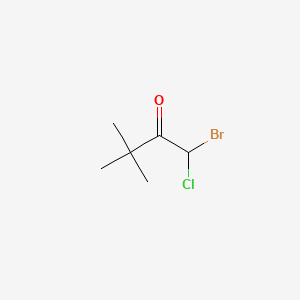
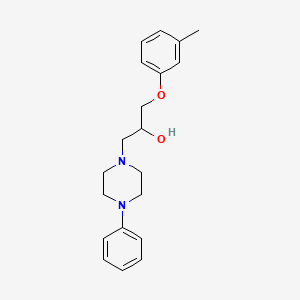
![N-{6-[(2-Methylacryloyl)amino]hexanoyl}-L-leucine](/img/structure/B14483044.png)

![1,4,6,10,12,15,16,19-Octaoxatrispiro[4.2.2.4.2.2]nonadecane](/img/structure/B14483053.png)
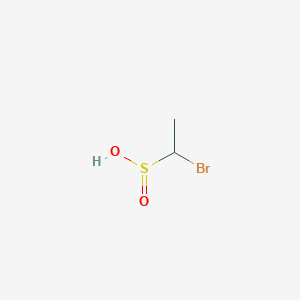
![S-[Phenyl(phenylmethanesulfonyl)methyl] ethanethioate](/img/structure/B14483068.png)
